molecular formula C13H18O9 B14137527 D-Arabinofuranose, tetraacetate CAS No. 61826-42-4

D-Arabinofuranose, tetraacetate

Cat. No.: B14137527
CAS No.: 61826-42-4
M. Wt: 318.28 g/mol
InChI Key: IHNHAHWGVLXCCI-FKJOKYEKSA-N
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Description

D-Arabinofuranose, tetraacetate is a derivative of D-arabinofuranose, a five-carbon sugar that is part of the pentose family. This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups of the arabinofuranose molecule. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Arabinofuranose, tetraacetate can be synthesized through the acetylation of D-arabinofuranose. The process typically involves the reaction of D-arabinofuranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The product is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to purification processes such as distillation and crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

D-Arabinofuranose, tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Arabinofuranose, tetraacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-arabinofuranose, tetraacetate involves its interaction with specific enzymes and molecular targets. In biological systems, it can be incorporated into polysaccharides, affecting their structure and function. The acetyl groups can also be hydrolyzed, releasing acetic acid and the parent sugar, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Arabinofuranose, tetraacetate is unique due to its specific configuration and the presence of acetyl groups, which confer distinct chemical properties. Its ability to participate in various chemical reactions and its applications in different fields make it a valuable compound in scientific research .

Properties

CAS No.

61826-42-4

Molecular Formula

C13H18O9

Molecular Weight

318.28 g/mol

IUPAC Name

[(2R,3R,4S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12+,13?/m1/s1

InChI Key

IHNHAHWGVLXCCI-FKJOKYEKSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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